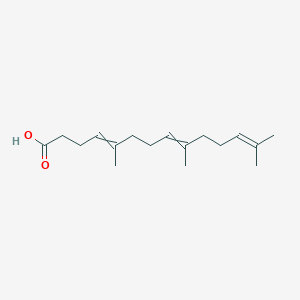
Farnesylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesylacetic acid is a natural product found in Teucrium salviastrum, Teucrium asiaticum, and other organisms with data available.
Applications De Recherche Scientifique
Plant Biology and Agriculture : Farnesylacetic acid plays a crucial role in plant signaling. Northey et al. (2016) found that protein farnesylation, which involves the addition of a farnesyl isoprenoid, is essential in brassinosteroid biosynthesis in Arabidopsis. This process impacts plant responses to abscisic acid and drought tolerance, suggesting potential applications in enhancing crop resilience to climate change (Northey et al., 2016).
Ophthalmology : In the field of eye health, geranyl farnesylacetate (a compound related to farnesylacetic acid) has been found to stimulate mucin production from goblet cells, which is beneficial in treating dry eye conditions. Nakata et al. (2002) demonstrated that topical gefarnate increases goblet cell density, aiding in eye surface repair after injury (Nakata et al., 2002).
Cancer Therapy : In the realm of cancer treatment, farnesyltransferase inhibitors, which target the farnesylation process involving farnesylacetic acid, have emerged as potential anticancer agents. Haluska et al. (2002) discuss how these inhibitors aim to abrogate the function of farnesylated proteins like Ras, which are involved in cell signaling and tumorigenesis (Haluska et al., 2002).
Liver Health and Disease : Farnesylacetic acid derivatives have shown promise in treating liver diseases. For example, obeticholic acid, an agonist of the farnesoid X receptor, has been used to improve conditions like non-alcoholic steatohepatitis and primary biliary cholangitis. Studies by Neuschwander-Tetri et al. (2015) and Kowdley et al. (2018) highlight the potential of such treatments (Neuschwander-Tetri et al., 2015); (Kowdley et al., 2018).
Metabolic Dysfunction : Farnesylacetic acid derivatives like obeticholic acid have also been studied for their effects on metabolic dysfunction. Mudaliar et al. (2013) explored the use of obeticholic acid in improving insulin sensitivity and reducing markers of liver inflammation in patients with type 2 diabetes and nonalcoholic fatty liver disease (Mudaliar et al., 2013).
Drug Development and Synthesis : Farnesylacetic acid derivatives are also significant in the development of new drugs. For instance, Sakowski et al. (2001) discussed the structure-activity relationship of CAAX-peptidomimetic farnesyltransferase inhibitors, which are based on the benzophenone scaffold and are active in nanomolar ranges, potentially useful for designing novel cancer therapies (Sakowski et al., 2001).
Propriétés
Nom du produit |
Farnesylacetic acid |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19) |
Clé InChI |
VOKDWPMRYSKGTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Synonymes |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3.3]Paracyclophane](/img/structure/B1195223.png)
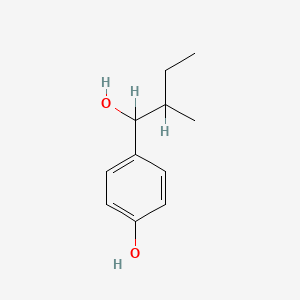
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
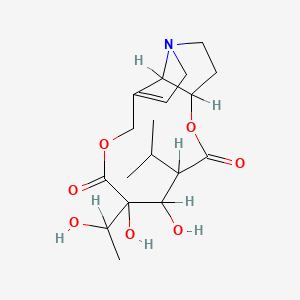
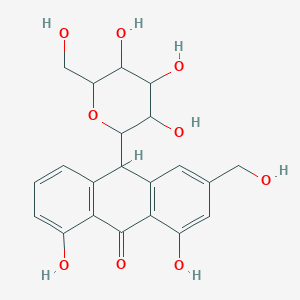
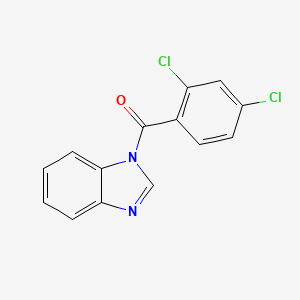
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
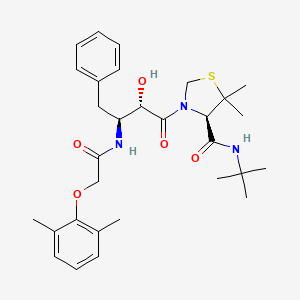
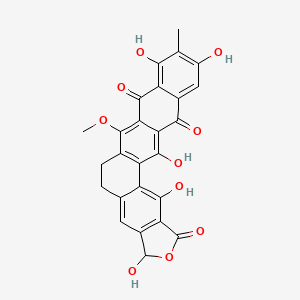
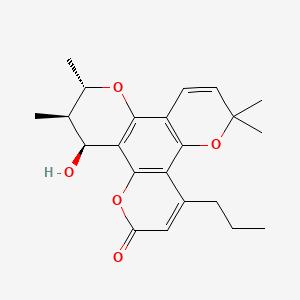
![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)
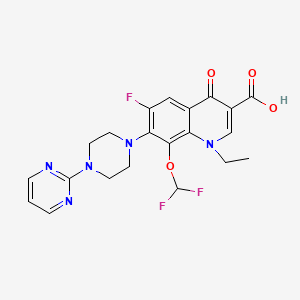
![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)